N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide
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Overview
Description
N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring, an azepane moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLOROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the azepane moiety and the sulfonamide group. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures, specific solvents, and purification steps to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis to minimize hazardous by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo, typically using reagents like chlorine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These products can exhibit different chemical and physical properties, making them useful for further applications.
Scientific Research Applications
N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. The sulfonamide group is particularly important for its binding affinity and specificity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, known for its use in the synthesis of dyes and agrochemicals.
Uniqueness
N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLOROBENZENE-1-SULFONAMIDE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in multiple scientific fields highlight its versatility and importance.
Properties
Molecular Formula |
C22H23ClN4O2S |
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Molecular Weight |
443.0 g/mol |
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C22H23ClN4O2S/c23-18-7-11-20(12-8-18)30(28,29)26-19-9-5-17(6-10-19)21-13-14-22(25-24-21)27-15-3-1-2-4-16-27/h5-14,26H,1-4,15-16H2 |
InChI Key |
DHDQSGGBXBFSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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